![molecular formula C14H14N4O4S B2688655 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 570361-94-3](/img/structure/B2688655.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H14N4O4S and its molecular weight is 334.35. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Chemical Transformations
The synthesis of derivatives and analogs related to the specified compound involves complex chemical transformations, highlighting the compound's role in the development of novel chemical entities. For example, research by Ali and Richardson (1969) detailed synthetic routes involving nucleophilic replacement reactions to produce derivatives of glucose, which could serve as foundational techniques for synthesizing compounds with the specified structure (Ali & Richardson, 1969). Similarly, the work by Kametani et al. (1972) on the synthesis of a 2-Methyl-4-sulfanilamido-s-triazine derivative provides insights into the synthetic challenges and unexpected products encountered during the synthesis of complex molecules (Kametani, Okui, & Koizumi, 1972).
Biological Activities
Compounds similar to the specified molecule have been investigated for their biological activities, including antimicrobial and enzyme inhibitory effects. For instance, Kumar and Sahoo (2014) evaluated novel synthesized 1,2,4-triazole moieties for their anthelmintic activity, demonstrating the potential of such structures in pharmacological applications (Kumar & Sahoo, 2014). Additionally, Abbasi et al. (2014) synthesized O- and N-substituted derivatives showcasing various biological activities, indicating the broad applicability of compounds with similar structures in bioactive compound development (Abbasi et al., 2014).
Enzyme Inhibition
The potential of compounds within this class to act as enzyme inhibitors is significant for therapeutic applications. For example, the synthesis and evaluation of new derivatives as α-glucosidase and acetylcholinesterase inhibitors by Abbasi et al. (2019) indicate the relevance of these compounds in developing treatments for conditions like diabetes and neurodegenerative diseases (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-8-13(20)16-14(18-17-8)23-7-12(19)15-9-2-3-10-11(6-9)22-5-4-21-10/h2-3,6H,4-5,7H2,1H3,(H,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPSGGZIYSJQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
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